1H-Pirazol-3,4-diamina

Descripción general

Descripción

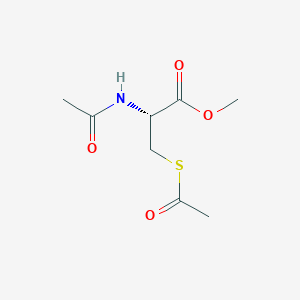

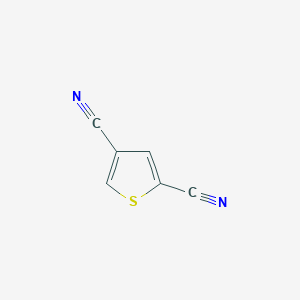

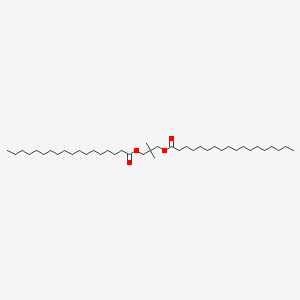

1H-Pyrazole-3,4-diamine is a heterocyclic compound that is part of a broader class of pyrazole derivatives. These compounds are characterized by a five-membered ring structure containing two nitrogen atoms. The pyrazole ring can be functionalized at various positions, leading to a wide range of chemical and physical properties, which can be tailored for specific applications, including biomedical uses .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide involves the reaction with acid chloride and 2,3-diaminopyridine, yielding a good product yield of 69% . Another approach involves the cycloaddition reactions where the azine system acts as a 1,3-dipolar species, leading to the formation of 1H-3-pyrazoline systems . These methods demonstrate the versatility in synthesizing pyrazole derivatives, allowing for the introduction of different substituents and functional groups.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic and crystallographic techniques. For example, X-ray diffraction studies have been used to determine the crystal structure of different pyrazole compounds, revealing details such as the monoclinic space group and cell parameters . Additionally, spectroscopic methods like IR, NMR, and MS provide insights into the molecular geometry and electronic structure of these compounds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions, leading to the formation of various isomeric products. The regioselectivity of these reactions can be influenced by the substituents present on the pyrazole ring . For example, the reaction between 3-methyl-1-phenyl-2-pyrazoline-4,5-dione and aromatic 1,2-diamines results in the formation of isomeric pyrazolo-[3,4-b]-quinoxaline products, which can be distinguished by their spectroscopic data .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The crystal packing of these compounds can be influenced by weak intermolecular interactions, such as C-H...pi and hydrogen bonding, which can be analyzed using Hirshfeld surface analysis . Quantum chemical computational studies provide additional information on properties like vibrational frequencies, molecular electrostatic potential, and non-linear optical properties . These studies help in understanding the behavior of pyrazole derivatives in different environments and their potential applications.

Aplicaciones Científicas De Investigación

Aplicaciones biomédicas

Las 1H-Pirazolo[3,4-b]piridinas, un grupo de compuestos heterocíclicos que incluyen 1H-Pirazol-3,4-diamina, se han estudiado ampliamente por sus aplicaciones biomédicas . Estos compuestos se han sintetizado utilizando varios métodos y se han analizado para determinar su actividad biológica .

Síntesis de pirazolo[3,4-b]piridinas

La this compound se utiliza en la síntesis de 1H-Pirazolo[3,4-b]piridinas . Estos compuestos se han sintetizado a partir de un pirazol o piridina preformado .

Uso en sensores fluorescentes

Las 1H-Pirazolo[3,4-b]quinolinas, que incluyen this compound, se han utilizado como posibles sensores fluorescentes . Sus propiedades físicas, fotofísicas y biológicas se pueden modificar con una serie de sustituyentes .

Uso en el tratamiento del cáncer

Aproximadamente 40 inhibidores pan-CDK, que incluyen this compound, se encuentran en diversas etapas de investigación o en diferentes fases de ensayos clínicos para el tratamiento de varios tumores, como la leucemia, el melanoma o el cáncer de mama .

Uso en la síntesis multicomponente

Las 1H-Pirazolo[3,4-b]quinolinas, incluida la this compound, se han utilizado en la síntesis multicomponente . Este método de síntesis es uno de los principales métodos utilizados para crear estos compuestos .

Uso en la síntesis de azapentalenos

La this compound se ha utilizado en la síntesis de azapentalenos

Safety and Hazards

The safety data sheet for 1H-Pyrazole-3,4-diamine indicates that it is harmful if swallowed, causes skin irritation and serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and storing in a well-ventilated place with the container tightly closed .

Direcciones Futuras

Research on pyrazole-containing compounds continues due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Future research may focus on synthesizing structurally diverse pyrazole derivatives and finding new and improved applications .

Mecanismo De Acción

- The primary targets of 1H-Pyrazole-3,4-diamine are not explicitly mentioned in the available literature. However, given its structural similarity to purine bases (adenine and guanine), it may interact with enzymes or receptors involved in nucleotide metabolism or signaling pathways .

Target of Action

Pharmacokinetics

Its potential applications warrant continued investigation . If you have any specific questions or need further details, feel free to ask! 😊

Propiedades

IUPAC Name |

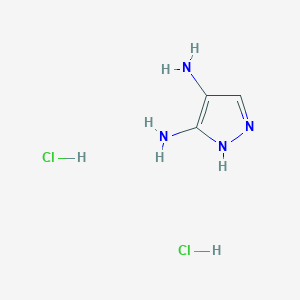

1H-pyrazole-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c4-2-1-6-7-3(2)5/h1H,4H2,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGQFZQWSOXLEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16461-98-6 | |

| Record name | 1H-Pyrazole-3,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16461-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.